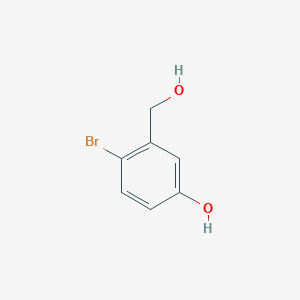

4-Bromo-3-(hydroxymethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMFITZCDVUFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2737-20-4 | |

| Record name | 2-Bromo-5-hydroxybenzenemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-hydroxybenzenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3S6NR5YAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Bromo-3-(hydroxymethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Bromo-3-(hydroxymethyl)phenol, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details potential synthetic routes, experimental protocols adapted from related procedures, and relevant quantitative data.

Introduction

This compound is a substituted phenolic compound with significant potential as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2][3] Its structure, featuring a reactive bromine atom, a phenolic hydroxyl group, and a hydroxymethyl group, allows for diverse chemical modifications.[1][3] This guide outlines the most plausible methods for its laboratory-scale synthesis. The compound typically appears as a white to off-white solid with a purity often exceeding 97%.[3]

Core Synthesis Pathways

Two primary synthetic routes are proposed for the preparation of this compound:

-

Pathway 1: Direct Bromination of 3-(hydroxymethyl)phenol. This is a direct approach involving the electrophilic substitution of a bromine atom onto the aromatic ring of 3-(hydroxymethyl)phenol. The hydroxyl and hydroxymethyl groups are ortho-, para-directing, and the substitution is expected to occur at the position para to the hydroxyl group, which is also ortho to the hydroxymethyl group.

-

Pathway 2: Reduction of 4-Bromo-3-formylphenol. This two-step approach involves the initial synthesis of 4-Bromo-3-formylphenol followed by the selective reduction of the aldehyde group to a hydroxymethyl group.

The logical relationship between these two pathways is illustrated in the diagram below.

Caption: Overview of the two primary synthesis pathways for this compound.

Quantitative Data

| Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) | Reference |

| Bromination of m-cresol | m-cresol | 4-Bromo-3-methylphenol | Bromine | Glacial Acetic Acid | 50 | |

| Bromination of 3-hydroxybenzaldehyde | 3-hydroxybenzaldehyde | 4-Bromo-3-formylphenol | Bromine | Dichloromethane | High | |

| ortho-Formylation of 2-bromophenol | 2-bromophenol | 3-Bromosalicylaldehyde | MgCl2, paraformaldehyde, triethylamine | THF | 80-81 | [4] |

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps. These are adapted from established procedures for similar compounds and should be considered as a starting point for optimization.

Pathway 1: Direct Bromination of 3-(hydroxymethyl)phenol

This protocol is adapted from the bromination of m-cresol.

Materials:

-

3-(hydroxymethyl)phenol

-

Bromine

-

Glacial Acetic Acid

-

Diethyl ether

-

Water

-

Magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 3-(hydroxymethyl)phenol in glacial acetic acid.

-

Cool the reaction mixture to 10-15 °C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker of cold water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with water until neutral pH is achieved.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Experimental workflow for the direct bromination of 3-(hydroxymethyl)phenol.

Pathway 2: Reduction of 4-Bromo-3-formylphenol

This pathway involves two main stages: the synthesis of the aldehyde precursor and its subsequent reduction.

This protocol is based on the bromination of 3-hydroxybenzaldehyde.

Materials:

-

3-hydroxybenzaldehyde

-

Dichloromethane

-

Bromine

-

n-Heptane

Procedure:

-

Suspend 3-hydroxybenzaldehyde in dichloromethane in a four-necked flask equipped with a stirrer, temperature probe, dropping funnel, and condenser.

-

Heat the mixture to 35-40 °C to achieve complete dissolution.

-

Slowly add bromine dropwise through the dropping funnel, maintaining the reaction temperature between 35-38 °C.

-

After the addition is complete, stir the reaction mixture at 35 °C overnight.

-

Cool the mixture and perform a work-up procedure involving washing and extraction to isolate the crude 4-Bromo-3-formylphenol.

-

Purify the product by recrystallization from a suitable solvent like n-heptane.

This is a general procedure for the reduction of an aromatic aldehyde to an alcohol using sodium borohydride.

Materials:

-

4-Bromo-3-formylphenol

-

Methanol or Ethanol

-

Sodium borohydride (NaBH4)

-

Water

-

Hydrochloric acid (1M)

-

Ethyl acetate

Procedure:

-

Dissolve 4-Bromo-3-formylphenol in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath again and quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the pH is acidic.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or recrystallization.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-3-(hydroxymethyl)phenol (CAS No: 2737-20-4), a versatile brominated phenol derivative.[1] This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of its known physical and chemical characteristics. The guide details the compound's structural information, experimentally determined properties, and predicted values for solubility, pKa, and logP. Furthermore, it outlines standardized experimental protocols for the determination of these key physicochemical parameters and discusses the potential biological activities of this class of compounds.

Introduction

This compound is a substituted aromatic compound featuring a phenol, a bromo substituent, and a hydroxymethyl group. Its unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other biologically active molecules.[1] Brominated phenols, as a class, are known to exhibit a range of biological activities, including antimicrobial properties.[2][3][4] An understanding of the physicochemical properties of this compound is therefore crucial for its effective utilization in medicinal chemistry and materials science. This guide aims to consolidate the available data and provide a detailed reference for laboratory and research applications.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | ChemScene |

| CAS Number | 2737-20-4 | ChemScene |

| Molecular Formula | C₇H₇BrO₂ | ChemScene |

| Molecular Weight | 203.04 g/mol | ChemScene |

| Appearance | Solid | ChemScene |

| SMILES | C1=CC(=C(C=C1O)CO)Br | N/A |

| InChI Key | AEMFITZCDVUFNN-UHFFFAOYSA-N | ChemScene |

Experimentally Determined and Predicted Properties

A combination of experimentally determined and computationally predicted values provides a comprehensive profile of this compound.

| Property | Value | Method | Source |

| Melting Point | 142 °C | Experimental | ChemScene |

| Boiling Point | 341.2 ± 27.0 °C at 760 mmHg | Experimental | ChemScene |

| Water Solubility | -2.13 log(mol/L) | Predicted | AqSolPred |

| pKa | 8.83 (acidic) | Predicted | MolGpKa |

| logP | 1.81 | Predicted | Molinspiration |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties.

Determination of Melting Point

The melting point of a solid crystalline substance is the temperature at which it changes state from solid to liquid.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7]

-

Calculation: The solubility is expressed as mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

Determination of pKa

The pKa is a measure of the acidity of a compound. For a phenol, it represents the pH at which the compound is 50% ionized.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The ionic strength of the solution is kept constant using an inert salt (e.g., KCl).[8][9]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[8][9]

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter and electrode as the titrant is added in small increments.[8][9]

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound.

Methodology: HPLC-based Determination

-

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.

-

Calibration: A series of standard compounds with known logP values are injected onto a C18 reverse-phase HPLC column. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.

-

Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards.[10][11]

-

Calculation: The retention time of the compound is measured, and its log k' is calculated. The logP of this compound is then determined by interpolation from the calibration curve.

Visualization of Methodologies

The following diagrams illustrate the workflows for the experimental determination of the physicochemical properties.

Caption: General workflow for the determination of key physicochemical properties.

Caption: A potential application workflow in antimicrobial drug discovery.

Biological Activity Context

Derivatives of this compound have been investigated for their potential as antimicrobial agents.[1] Brominated phenols, in general, are a class of compounds found in marine organisms that have demonstrated a wide range of pharmacological activities, including significant antimicrobial properties against various bacterial strains.[2][3][4] The presence of the bromine atom on the phenol ring is often associated with enhanced biological activity. The hydroxymethyl group provides a site for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR). The physicochemical properties detailed in this guide are critical for optimizing the ADME properties of such derivatives in the pursuit of developing new and effective antimicrobial drugs.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound, providing both experimentally determined and predicted values for its key properties. The detailed experimental protocols offer a standardized approach for the in-house determination of these parameters. The information presented herein is intended to support researchers and scientists in their work with this compound, facilitating its application in organic synthesis, medicinal chemistry, and materials science. The potential for this compound and its derivatives to serve as a scaffold for new antimicrobial agents underscores the importance of a thorough understanding of its fundamental chemical and physical characteristics.

References

- 1. Buy this compound | 2737-20-4 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. mdpi.com [mdpi.com]

- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. agilent.com [agilent.com]

- 11. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Bromo-3-(hydroxymethyl)phenol (CAS: 2737-20-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(hydroxymethyl)phenol is a halogenated phenolic compound that serves as a versatile intermediate in the synthesis of a variety of chemical entities, particularly in the pharmaceutical and materials science sectors.[1][2] Its trifunctionalized aromatic ring, featuring a bromine atom, a hydroxyl group, and a hydroxymethyl group, offers multiple reaction sites for the construction of more complex molecules.[3] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, synthesis methodologies, spectral data, and known biological activities. The information is presented to support its application in research and development, with a focus on enabling further exploration of its potential in drug discovery and material science.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white powder.[2] Its core structure consists of a phenol ring substituted with a bromine atom at the para-position relative to the hydroxyl group and a hydroxymethyl group at the meta-position.[1] This arrangement of functional groups dictates its chemical reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2737-20-4 | [1] |

| Molecular Formula | C₇H₇BrO₂ | [1] |

| Molecular Weight | 203.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC(=C(C=C1O)CO)Br | [1] |

| Melting Point | 142 °C | [4] |

| Boiling Point | 341.2 ± 27.0 °C at 760 mmHg | [4] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically >97% | [2] |

Synthesis

General Synthesis Workflow

The synthesis of this compound from 3-(hydroxymethyl)phenol via electrophilic bromination can be conceptualized as a straightforward process. The workflow involves the activation of the aromatic ring by the hydroxyl group, followed by the regioselective addition of bromine.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

The following protocol is a proposed method based on the synthesis of 4-bromo-3-methylphenol and should be optimized for the specific substrate.[5]

Materials:

-

3-(hydroxymethyl)phenol

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Heptane

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 3-(hydroxymethyl)phenol in glacial acetic acid under a nitrogen atmosphere.

-

Cool the reaction mixture to a controlled temperature (e.g., 15 °C).

-

Slowly add a stoichiometric amount of bromine dropwise, ensuring the reaction temperature is maintained.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for a set period (e.g., 3 hours) to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a larger volume of water and extract the product with diethyl ether.

-

Separate the organic phase and wash it with water until the pH is neutral.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., grinding in heptane) to yield the final product.

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on the analysis of structurally related compounds and general principles of spectroscopy, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (3H, complex multiplet), hydroxymethyl protons (~4.5-5.0 ppm, singlet), phenolic hydroxyl proton (broad singlet, variable shift), and hydroxymethyl hydroxyl proton (broad singlet, variable shift). |

| ¹³C NMR | Aromatic carbons (6 signals), hydroxymethyl carbon (~60-65 ppm). |

| IR (Infrared) Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), aromatic C-H and C=C stretches. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope. Fragmentation may involve the loss of the hydroxymethyl group or water. |

Biological Activity

Research indicates that this compound and its derivatives possess notable biological activity, particularly antimicrobial properties.[1] Halogenated phenols, in general, are known for their ability to disrupt microbial processes.

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for this compound are not available in the cited literature, studies on other bromophenol derivatives have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[5] The presence of the bromine atom and the phenolic hydroxyl group are thought to be crucial for this activity.[1] It is plausible that this compound would exhibit similar antimicrobial effects, though this requires experimental verification.

Role in Drug Development

The primary application of this compound in drug development is as a key intermediate.[2] Its functional groups allow for a variety of chemical modifications, such as etherification, esterification, and cross-coupling reactions, enabling the synthesis of more complex and potentially bioactive molecules.[3]

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathway or its precise mechanism of action at a molecular level. Further research is required to elucidate these aspects.

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals and materials. While its potential as an antimicrobial agent is suggested by the activity of related compounds, a significant lack of specific quantitative data, including detailed spectral analyses, validated synthesis protocols, and comprehensive biological activity profiles, currently limits its full exploitation. This guide has summarized the available information and highlighted the areas where further research is critically needed to unlock the full potential of this versatile molecule. The proposed synthesis protocol and predicted spectral data provide a starting point for researchers interested in working with this compound.

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

Spectroscopic Analysis of 4-Bromo-3-(hydroxymethyl)phenol: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-3-(hydroxymethyl)phenol, a versatile organic building block used in pharmaceutical and fine chemical synthesis. Due to a scarcity of publicly available experimental spectral data for this compound (CAS No. 2737-20-4), this document utilizes spectral data from the closely related compound, 4-Bromophenol (CAS No. 106-41-2), for illustrative purposes. A detailed theoretical analysis is provided to extrapolate the expected spectral characteristics of this compound based on the foundational data of 4-Bromophenol. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this compound.

Data Presentation: Spectral Data for 4-Bromophenol

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 4-Bromophenol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.33 | Doublet | 2H | Ar-H ortho to -OH |

| ~6.75 | Doublet | 2H | Ar-H meta to -OH |

| ~5.13 | Singlet | 1H | Ar-OH |

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1]

Table 2: ¹³C NMR Data for 4-Bromophenol

| Chemical Shift (δ) ppm | Assignment |

| ~154.2 | C-OH |

| ~132.5 | C-H (meta to -OH) |

| ~117.0 | C-H (ortho to -OH) |

| ~113.5 | C-Br |

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.[2]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-Bromophenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1590, 1490 | Strong | C=C stretch (aromatic ring) |

| ~1220 | Strong | C-O stretch (phenolic) |

| ~825 | Strong | C-H bend (para-disubstituted ring) |

| ~515 | Medium | C-Br stretch |

Sample preparation: KBr pellet or Nujol mull.[3][4]

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for 4-Bromophenol (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 174 | ~97 | [M+2]⁺ (presence of ⁸¹Br) |

| 172 | 100 | [M]⁺ (presence of ⁷⁹Br) |

| 93 | ~35 | [M - Br]⁺ |

| 65 | ~55 | [C₅H₅]⁺ |

The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) results in two molecular ion peaks of nearly equal intensity at m/z 172 and 174.[5][6][7][8]

Theoretical Spectral Analysis of this compound

The introduction of a hydroxymethyl group (-CH₂OH) at the 3-position of 4-Bromophenol is expected to introduce distinct features in its spectra.

-

¹H NMR: The aromatic region would become more complex due to the loss of symmetry, resulting in three distinct aromatic proton signals. A new singlet, integrating to 2H, would appear for the benzylic protons (-CH₂OH), likely in the range of 4.5-5.0 ppm. A broad singlet for the alcoholic proton (-CH₂OH ) would also be present.

-

¹³C NMR: Two additional carbon signals would be observed. One for the benzylic carbon (-C H₂OH), expected around 60-65 ppm, and a new aromatic carbon signal for the carbon bearing the hydroxymethyl group. The chemical shifts of the other aromatic carbons would also be slightly altered.

-

IR Spectroscopy: A second, broad O-H stretching band for the alcoholic hydroxyl group would appear around 3400-3200 cm⁻¹. A C-O stretching band for the primary alcohol would be observed in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peaks would be shifted to m/z 202 and 204, reflecting the addition of the -CH₂OH group (30 Da). A prominent fragment would be expected from the loss of the hydroxymethyl group ([M - 31]⁺) due to benzylic cleavage.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

¹H NMR Acquisition: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[9] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the absorbance of atmospheric water and carbon dioxide.

-

Sample Spectrum: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.[11] The resulting spectrum is usually plotted as transmittance versus wavenumber.[11]

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization into the ion source.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation of the target molecule.

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Caption: Predicted key fragments in the mass spectrum of this compound.

References

- 1. 4-Bromophenol(106-41-2) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Bromophenol(106-41-2) 13C NMR spectrum [chemicalbook.com]

- 3. 4-Bromophenol(106-41-2) IR Spectrum [m.chemicalbook.com]

- 4. Phenol, 4-bromo- [webbook.nist.gov]

- 5. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromophenol(106-41-2) MS [m.chemicalbook.com]

- 7. massbank.eu [massbank.eu]

- 8. Phenol, 4-bromo- [webbook.nist.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 4-Bromo-3-(hydroxymethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-3-(hydroxymethyl)phenol in organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, pharmaceutical formulation, and other research and development activities. This document outlines the expected solubility based on structurally related compounds, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses both polar and non-polar characteristics. The phenol and hydroxymethyl groups are polar and capable of hydrogen bonding, while the brominated benzene ring is non-polar. This dual nature suggests that the compound will exhibit a range of solubilities in different organic solvents.

Predicted Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Quantitative Data for a Related Compound (4-Bromo-2-methoxyphenol) |

| Methanol | Polar Protic | Soluble | Not available |

| Ethanol | Polar Protic | Soluble | Not available |

| Acetone | Polar Aprotic | Soluble | Not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | 200 mg/mL[1] |

| Chloroform | Non-polar | Soluble | Not available |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | Not available |

| Toluene | Non-polar | Sparingly Soluble | Not available |

| Hexane | Non-polar | Insoluble | Not available |

Note: The quantitative data provided is for 4-Bromo-2-methoxyphenol and should be used as an estimation for this compound with caution, as structural differences can affect solubility.[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a solvent. This method involves allowing the solid to reach equilibrium with the solvent at a constant temperature, followed by the quantification of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle.

-

For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the exact volume of the filtrate.

-

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid residue. The solubility can then be calculated in terms of mass per volume of solvent.

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of the solute using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Specify the temperature at which the solubility was determined.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Reactivity of the Hydroxymethyl Group in 4-Bromo-3-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the hydroxymethyl group in 4-Bromo-3-(hydroxymethyl)phenol, a versatile building block in organic synthesis, particularly for pharmaceutical and materials science applications. The document details the chemoselectivity of the hydroxymethyl group in comparison to the phenolic hydroxyl group, offering insights into selective transformations such as oxidation, etherification, and esterification. Protection and deprotection strategies are discussed, providing a framework for regioselective modifications of the molecule. This guide includes detailed experimental protocols adapted from relevant literature, quantitative data in structured tables, and visual diagrams of reaction pathways and experimental workflows to facilitate a deeper understanding and practical application of the chemistry of this compound.

Introduction

This compound is a trifunctional aromatic compound featuring a phenolic hydroxyl group, a hydroxymethyl substituent, and a bromine atom.[1] This unique arrangement of functional groups offers multiple reaction sites, making it a valuable intermediate for the synthesis of more complex molecules, including biologically active compounds and functional materials.[1][2] The reactivity of the hydroxymethyl group, a primary benzylic alcohol, is of particular interest as its selective functionalization in the presence of the acidic phenolic hydroxyl group presents both a challenge and an opportunity in synthetic design. This guide focuses on the chemical behavior of the hydroxymethyl group, providing a technical resource for researchers engaged in the synthesis and derivatization of this compound.

Chemoselectivity of Hydroxyl Groups

The reactivity of this compound is dictated by the interplay of its two hydroxyl groups: the phenolic hydroxyl and the benzylic (hydroxymethyl) hydroxyl. Understanding their relative reactivity is key to achieving selective transformations.

-

Phenolic Hydroxyl Group: This group is acidic and readily deprotonated by bases to form a phenoxide ion. The phenoxide is a potent nucleophile, readily participating in reactions like Williamson ether synthesis and esterification. The phenolic hydroxyl group also strongly activates the aromatic ring towards electrophilic substitution.

-

Hydroxymethyl (Benzylic) Hydroxyl Group: This primary alcohol is less acidic than the phenolic hydroxyl group and is a weaker nucleophile. However, it can be activated for nucleophilic substitution, oxidized to an aldehyde, or undergo etherification and esterification under specific conditions. The benzylic position makes it susceptible to reactions that proceed via benzylic carbocation intermediates.

Achieving chemoselectivity often requires careful choice of reagents and reaction conditions, or the use of protecting groups to temporarily mask the reactivity of one hydroxyl group while the other is being functionalized.

Reactions of the Hydroxymethyl Group

Oxidation to 4-Bromo-3-formylphenol

The selective oxidation of the hydroxymethyl group to a formyl group to yield 4-Bromo-3-formylphenol is a valuable transformation, as the resulting aldehyde can participate in a wide range of subsequent reactions. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid and to avoid reaction at the sensitive phenolic hydroxyl group.

Experimental Protocol: Oxidation with Activated Manganese Dioxide (MnO₂)

This protocol is adapted from the selective oxidation of substituted hydroxymethylphenols.

-

Materials: this compound, activated manganese dioxide (MnO₂), dichloromethane (DCM).

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5-10 eq). The exact amount of MnO₂ may need to be optimized based on its activity.

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

-

Wash the filter cake with DCM.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 4-Bromo-3-formylphenol.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

| Oxidizing Agent | Solvent | Temperature | Time | Yield (%) | Reference |

| Activated MnO₂ | Dichloromethane | Room Temperature | 4-24 h | High | Adapted from general procedures for benzylic alcohol oxidation. |

| Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temperature | 2-4 h | Good to High | General method for primary alcohol oxidation. |

| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | 1-3 h | High | Mild and selective oxidant for primary alcohols. |

Etherification

Selective etherification of the hydroxymethyl group in the presence of the more nucleophilic phenoxide (formed under basic conditions) can be challenging. Strategies to achieve this include using conditions that favor the reaction of the benzylic alcohol or protecting the phenolic hydroxyl group first.

Experimental Protocol: Williamson Ether Synthesis of 4-Bromo-3-(methoxymethyl)phenol (with prior protection of the phenolic hydroxyl)

This protocol involves a two-step process: protection of the phenolic hydroxyl as a silyl ether, followed by etherification of the hydroxymethyl group.

-

Step 1: Protection of the Phenolic Hydroxyl Group

-

Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM.

-

Add a solution of TBDMSCl (1.1 eq) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-bromo-3-(hydroxymethyl)phenoxy(tert-butyl)dimethylsilane.

-

-

-

Step 2: Etherification of the Hydroxymethyl Group

-

Materials: 4-bromo-3-(hydroxymethyl)phenoxy(tert-butyl)dimethylsilane, Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the TBDMS-protected phenol (1.0 eq) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature.

-

Stir for 12-16 hours and monitor by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The crude product can be purified by column chromatography. The TBDMS group can then be removed using a fluoride source (e.g., TBAF) or acidic conditions to yield 4-Bromo-3-(methoxymethyl)phenol.

-

-

| Etherification Method | Reagents | Conditions | Selectivity | Reference |

| Williamson Ether Synthesis (with protection) | 1. TBDMSCl, Imidazole; 2. NaH, Alkyl halide | Stepwise protection and etherification | High for hydroxymethyl group | General protection/etherification strategies. |

| Mitsunobu Reaction | Dialkyl azodicarboxylate, PPh₃, Alcohol | Anhydrous THF, 0 °C to RT | Favors primary alcohols | General Mitsunobu reaction principles.[3] |

Esterification

Similar to etherification, selective esterification of the hydroxymethyl group can be achieved by choosing appropriate reaction conditions or by protecting the phenolic hydroxyl. Fischer-Speier esterification under acidic conditions or Steglich esterification are common methods.

Experimental Protocol: Steglich Esterification of this compound

This method is mild and can often be performed without prior protection of the phenolic hydroxyl, although competitive acylation may occur. For absolute selectivity, protection of the phenol is recommended.

-

Materials: this compound, Carboxylic acid (e.g., acetic acid), N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

-

Procedure:

-

To a solution of this compound (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC (1.2 eq) in DCM at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

-

| Esterification Method | Reagents | Conditions | Selectivity | Reference |

| Steglich Esterification | Carboxylic acid, DCC, DMAP | DCM, Room Temperature | Moderate to high for hydroxymethyl | General Steglich esterification principles.[4][5] |

| Fischer-Speier Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Reflux | May favor esterification of the primary alcohol | General Fischer esterification principles.[6][7] |

| Acylation with Acyl Chloride | Acyl chloride, Pyridine | DCM, 0 °C to RT | Phenolic OH is more reactive | General acylation principles. |

Protection and Deprotection Strategies

Selective functionalization often necessitates the use of protecting groups.

Protecting the Phenolic Hydroxyl Group

To react the hydroxymethyl group selectively, the more acidic phenolic hydroxyl group can be protected.

-

Silyl Ethers (e.g., TBDMS):

-

Methoxymethyl (MOM) Ether:

Protecting the Hydroxymethyl Group

If reactions at the phenolic position or the aromatic ring are desired, the hydroxymethyl group can be protected.

-

Silyl Ethers (e.g., TBDMS): Conditions are similar to the protection of phenols, but selectivity can sometimes be achieved based on steric hindrance and reaction conditions.

-

Methoxymethyl (MOM) Ether: Can be introduced under basic conditions, but selectivity over the phenolic hydroxyl is poor without prior protection of the phenol.

Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| This compound | 4.55 (s, 2H, CH₂), 6.75 (dd, J=8.4, 2.8 Hz, 1H), 7.05 (d, J=2.8 Hz, 1H), 7.30 (d, J=8.4 Hz, 1H), 9.6 (br s, 1H, Ar-OH) (DMSO-d₆) | Data not readily available in searched literature. |

| 4-Bromo-3-formylphenol | 6.90-7.80 (m, 3H, Ar-H), 9.85 (s, 1H, CHO), 11.0 (br s, 1H, Ar-OH) (DMSO-d₆) | Data not readily available in searched literature. |

| 4-Bromo-3-(methoxymethyl)phenol | 3.30 (s, 3H, OCH₃), 4.40 (s, 2H, Ar-CH₂), 6.70-7.40 (m, 3H, Ar-H), 9.7 (br s, 1H, Ar-OH) (DMSO-d₆) | Data not readily available in searched literature. |

| 4-Bromo-3-(acetoxymethyl)phenol | 2.05 (s, 3H, COCH₃), 5.05 (s, 2H, Ar-CH₂), 6.80-7.50 (m, 3H, Ar-H), 9.8 (br s, 1H, Ar-OH) (DMSO-d₆) | Data not readily available in searched literature. |

| Note: The provided NMR data are predicted based on typical chemical shifts for similar structures and may vary from experimental values. |

Diagrams

Reaction Pathways

Caption: Key reaction pathways of the hydroxymethyl group in this compound.

Selective Etherification Workflow

Caption: Workflow for the selective etherification of the hydroxymethyl group.

Conclusion

The hydroxymethyl group in this compound offers a versatile handle for synthetic modifications. While its reactivity is often in competition with the phenolic hydroxyl group, selective transformations can be achieved through careful selection of reagents and reaction conditions, or by employing a protection-deprotection strategy. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this valuable building block for the development of novel molecules in the pharmaceutical and materials science fields. Further research into more direct and highly selective methods for the functionalization of the hydroxymethyl group in the presence of a free phenol would be a valuable contribution to the field.

References

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. synarchive.com [synarchive.com]

- 9. reddit.com [reddit.com]

- 10. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-3-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 4-bromo-3-(hydroxymethyl)phenol. This compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, possesses a unique substitution pattern that dictates its reactivity and the regioselectivity of further functionalization.[1][2] This document outlines the directing effects of the existing substituents, predicts the outcomes of common EAS reactions, provides detailed experimental protocols for these transformations, and presents quantitative data from analogous systems.

Core Concepts: Regioselectivity and Substituent Effects

The benzene ring of this compound is trisubstituted, and the regiochemical outcome of an electrophilic attack is determined by the cumulative electronic and steric effects of the hydroxyl (-OH), bromo (-Br), and hydroxymethyl (-CH2OH) groups.

-

Hydroxyl Group (-OH): As a strongly activating group, the hydroxyl group donates electron density to the aromatic ring through resonance, significantly increasing its nucleophilicity.[1][3] It is a powerful ortho, para-director.

-

Bromo Group (-Br): Halogens are a unique class of substituents. While they are deactivating due to their inductive electron withdrawal, they possess lone pairs that can be donated through resonance, making them ortho, para-directors.[4]

-

Hydroxymethyl Group (-CH2OH): The hydroxymethyl group is generally considered a weakly deactivating group due to the electron-withdrawing inductive effect of the oxygen atom. Its directing influence is significantly weaker than that of the hydroxyl group.

In instances of conflicting directing effects, the most powerful activating group dictates the position of substitution.[5] In the case of this compound, the hydroxyl group is the dominant directing group.

The following diagram illustrates the analysis of the directing effects on the starting material.

As depicted, the positions ortho to the strongly activating hydroxyl group (C2 and C6) are the most favorable for electrophilic attack. The para position is already occupied by the bromine atom. Steric hindrance from the adjacent hydroxymethyl group at C3 may slightly disfavor substitution at C2, potentially making C6 the major site of reaction.

Key Electrophilic Aromatic Substitution Reactions

This section details the predicted outcomes and provides experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts reactions of this compound.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring. Given the activated nature of the phenol ring, milder nitrating agents are often preferred to prevent oxidation and polysubstitution.

Predicted Products: The primary products are expected to be 4-bromo-3-(hydroxymethyl)-2-nitrophenol and 4-bromo-3-(hydroxymethyl)-6-nitrophenol.

Experimental Protocol (Adapted from the nitration of p-bromophenol):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) and sodium bicarbonate (NaHCO3) (1.2 eq.) in a suitable solvent such as acetonitrile.

-

Addition of Nitrating Agent: At room temperature, add a solution of cerium (IV) ammonium nitrate (CAN) (1.1 eq.) in water dropwise over 15 minutes.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Analogous Reactions):

| Starting Material | Product | Reagents | Yield | Reference |

| p-Bromophenol | 4-Bromo-2-nitrophenol | CAN, NaHCO3 | 86% | [6] |

| p-Cresol | 4-Methyl-2-nitrophenol | CAN, NaHCO3 | 95% | [6] |

Halogenation

Further halogenation (e.g., bromination or chlorination) is expected to occur at the activated positions.

Predicted Products: Bromination would yield 2,4-dibromo-3-(hydroxymethyl)phenol and 4,6-dibromo-3-(hydroxymethyl)phenol.

Experimental Protocol (Adapted for Bromination):

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a solvent like acetonitrile or dichloromethane.

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.0 eq.) in one portion.

-

Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC).

-

Workup: Quench the reaction with water and extract with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) onto the ring.

Predicted Products: The main products will be 5-bromo-4-(hydroxymethyl)-2-hydroxybenzenesulfonic acid and 3-bromo-2-(hydroxymethyl)-4-hydroxybenzenesulfonic acid.

Experimental Protocol:

-

Reaction Setup: In a flask, carefully add this compound to concentrated sulfuric acid (H2SO4) at 0 °C.

-

Reaction Conditions: Allow the mixture to warm to room temperature and stir for several hours. The reaction can be gently heated to promote completion.

-

Workup: Carefully pour the reaction mixture onto ice to precipitate the product.

-

Purification: The sulfonic acid product can be isolated by filtration and washed with cold water.

Quantitative Data: Specific yields are not available, but sulfonation of phenols is typically a high-yielding reaction.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions with phenols are often problematic. The Lewis acid catalyst (e.g., AlCl3) can coordinate with the lone pairs on the hydroxyl oxygen, deactivating the ring.[7][8] This can lead to O-acylation (ester formation) rather than the desired C-acylation. The Fries rearrangement can sometimes be used to convert the O-acylated product to the C-acylated product under Friedel-Crafts conditions.

Given these complexities, direct Friedel-Crafts reactions on this compound are expected to give low yields of the C-acylated or C-alkylated products. Alternative synthetic routes are often preferred.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general mechanism of electrophilic aromatic substitution and a typical experimental workflow.

Conclusion

The electrophilic aromatic substitution of this compound is predominantly governed by the strongly activating ortho, para-directing hydroxyl group. Electrophiles will preferentially add to the C2 and C6 positions. While direct experimental data for this specific molecule is scarce, established protocols for similar phenolic compounds can be adapted to achieve desired transformations such as nitration and halogenation. Friedel-Crafts reactions, however, may be complicated by the presence of the hydroxyl group. This guide provides a solid theoretical and practical foundation for researchers and drug development professionals working with this versatile chemical intermediate.

References

- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 2. scribd.com [scribd.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. youtube.com [youtube.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

The Versatile Scaffold: A Technical Guide to the Applications of 4-Bromo-3-(hydroxymethyl)phenol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(hydroxymethyl)phenol, a readily accessible and highly functionalized aromatic compound, has emerged as a valuable building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a phenolic hydroxyl group, a reactive bromine atom, and a hydroxymethyl moiety, offers a trifecta of chemical handles for diverse synthetic transformations. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery and development. We will delve into its utility in the synthesis of various bioactive agents, including enzyme inhibitors and antimicrobial compounds, supported by quantitative data and detailed experimental protocols. Furthermore, this guide will visualize key synthetic and biological pathways to provide a comprehensive understanding of its role in the development of novel therapeutics.

Introduction

The strategic design and synthesis of novel molecular entities with therapeutic potential is the cornerstone of medicinal chemistry. The selection of appropriate starting materials and intermediates is a critical step in this process. This compound (CAS No: 2737-20-4) is a versatile organic intermediate that has garnered interest for its potential in constructing complex molecular architectures.[1][2] The presence of three distinct functional groups on the phenyl ring—a hydroxyl, a bromine, and a hydroxymethyl group—allows for a wide range of chemical modifications, including etherification, esterification, cross-coupling reactions, and oxidation/reduction.[3][4] This versatility makes it an attractive starting point for the synthesis of diverse compound libraries for biological screening.

This guide will explore the known and potential applications of this compound in medicinal chemistry, with a focus on its role in the development of enzyme inhibitors and antimicrobial agents. We will present a compilation of quantitative biological data for derivatives of this scaffold and provide detailed experimental protocols for key synthetic transformations and biological assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2737-20-4 | [5] |

| Molecular Formula | C₇H₇BrO₂ | [6] |

| Molecular Weight | 203.03 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Purity | Typically >97% | [7] |

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of biologically active molecules.[6][7]

Enzyme Inhibitors

Derivatives of bromophenols have shown significant potential as inhibitors of various enzymes implicated in disease.

A study by Tanc et al. (2022) detailed the synthesis of novel bromophenol derivatives, including diaryl methanes, and evaluated their inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, and acetylcholinesterase (AChE).[8] While the study did not use this compound directly, it utilized a structurally related starting material, (2-bromo-4,5-dimethoxyphenyl)methanol, to generate compounds with a similar bromophenol core. The resulting diaryl methane derivatives demonstrated potent inhibitory activity.[8]

Table 1: Inhibitory Activity of Diaryl Methane Bromophenol Derivatives [8]

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | AChE (Kᵢ, nM) |

| 13 | 25.67 ± 4.58 | 1.63 ± 0.11 | 11.04 ± 0.61 |

| 14 | 2.53 ± 0.25 | 4.28 ± 0.86 | 11.62 ± 2.75 |

| 15 | 9.35 ± 1.88 | 2.62 ± 0.13 | 24.86 ± 5.30 |

| 16 | 12.80 ± 0.52 | 7.77 ± 0.57 | 16.27 ± 2.98 |

| 17 | 18.76 ± 4.97 | 10.33 ± 1.88 | 21.04 ± 4.72 |

| 18 | 12.49 ± 0.66 | 9.15 ± 1.36 | 7.92 ± 1.38 |

| 19 | 20.35 ± 2.92 | 15.05 ± 1.07 | 17.43 ± 3.15 |

| 20 | 13.37 ± 2.29 | 6.21 ± 1.01 | 8.32 ± 0.69 |

| 21 | 11.00 ± 3.83 | 4.97 ± 0.59 | 6.54 ± 1.03 |

A series of bromophenol derivatives were designed and synthesized as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity. One of the synthesized compounds, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol, exhibited potent PTP1B inhibitory activity with an IC50 of 1.50 µM.[9] This highlights the potential of the bromophenol scaffold in developing agents for metabolic disorders.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Bromophenol derivatives have been investigated for their antibacterial properties.[1][6] While specific studies on derivatives of this compound are limited, the broader class of bromophenols has shown promise.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and for performing relevant biological assays.

Synthesis Protocols

The following protocol is adapted from Tanc et al. (2022) for the synthesis of diaryl methane bromophenol derivatives.[8]

Alkylation of Substituted Benzenes:

-

To a solution of (2-bromo-4,5-dimethoxyphenyl)methanol (1.0 eq) and a substituted benzene derivative (1.2 eq) in dichloromethane (DCM), add AlCl₃ (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

O-Demethylation:

-

To a solution of the diaryl methane derivative in DCM at -78 °C, add BBr₃ (3.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the final bromophenol product.

Caption: Synthetic workflow for diaryl methane bromophenols.

Biological Assay Protocols

This colorimetric assay is based on the esterase activity of carbonic anhydrase (CA).

Materials:

-

Human or bovine erythrocyte CA

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Test compounds and a known CA inhibitor (e.g., Acetazolamide)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

DMSO or acetonitrile

Procedure:

-

Prepare working solutions of the CA enzyme and the p-NPA substrate in Tris-HCl buffer.

-

In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the CA working solution.

-

Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution.

-

Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

-

Calculate the rate of reaction and the percentage of inhibition.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

Test compounds and a known AChE inhibitor (e.g., Donepezil)

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, the test compound solution (or DMSO for control), and the AChE working solution.

-

Incubate at room temperature for 10 minutes.

-

Add the DTNB solution.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.

-

Calculate the rate of reaction and the percentage of inhibition.

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds and a known PTP1B inhibitor

Procedure:

-

In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the PTP1B enzyme solution.

-

Incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPP substrate solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction with 1 M NaOH.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition.

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds

-

96-well microtiter plates

Procedure:

-

Prepare a standardized inoculum of the test bacteria in CAMHB.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Modulation

While direct evidence for the modulation of specific signaling pathways by derivatives of this compound is still emerging, studies on related bromophenol compounds provide valuable insights. For instance, Bis(3-bromo-4,5-dihydroxybenzyl) ether, a bromophenol from marine red algae, has been shown to suppress the LPS-induced inflammatory response in RAW 264.7 macrophages by inhibiting the ROS-mediated ERK signaling pathway.[10] This suggests that derivatives of this compound could potentially modulate similar inflammatory pathways.

The PI3K/Akt signaling pathway is another critical regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[11][12] Phenolic compounds, in general, are known to modulate this pathway.[12] Given the phenolic nature of this compound, its derivatives could be explored for their ability to modulate PI3K/Akt signaling.

Caption: Potential inhibition of the ROS-mediated ERK signaling pathway by bromophenol derivatives.

Conclusion and Future Perspectives

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its inherent functionality allows for the facile synthesis of diverse chemical libraries with the potential to target a wide range of biological entities. The demonstrated efficacy of related bromophenol derivatives as potent enzyme inhibitors and potential antimicrobial agents underscores the value of this chemical starting point.

Future research should focus on systematically exploring the chemical space around the this compound core. The synthesis and screening of derivatives against a broader panel of therapeutic targets, including kinases, proteases, and GPCRs, could lead to the discovery of novel drug candidates for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Furthermore, detailed investigations into the mechanisms of action, particularly the modulation of key signaling pathways, will be crucial for the rational design and optimization of next-generation therapeutics based on this privileged scaffold. The continued exploration of this versatile building block holds significant promise for advancing the field of medicinal chemistry.

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]

- 5. 2737-20-4|this compound|BLD Pharm [bldpharm.com]

- 6. Buy this compound | 2737-20-4 [smolecule.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Discovery and Scientific History of 4-Bromo-3-(hydroxymethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(hydroxymethyl)phenol, a halogenated phenolic compound, has emerged as a versatile intermediate in the landscape of organic synthesis and medicinal chemistry. While a singular "discovery" event is not well-documented in historical records, its scientific importance is chronicled through its synthesis, characterization, and diverse applications. This technical guide provides an in-depth exploration of this compound, focusing on its synthesis, physicochemical properties, and its role as a precursor in the development of novel compounds. Particular attention is given to the potential biological activities of bromophenol derivatives, notably their interference with bacterial communication pathways. This document serves as a comprehensive resource for professionals engaged in chemical research and drug development.

Introduction

This compound (CAS No. 2737-20-4) is a substituted aromatic compound characterized by a phenol ring bearing a bromine atom, a hydroxyl group, and a hydroxymethyl substituent. This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it a valuable building block in the synthesis of more complex molecules. Its utility spans various sectors, including the pharmaceutical, agrochemical, and materials science industries. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the phenolic hydroxyl and hydroxymethyl groups offer sites for etherification, esterification, and other functional group transformations.

Physicochemical and Spectroscopic Data

The structural characterization of this compound is crucial for its application in synthesis. The following tables summarize its key physicochemical properties and expected spectroscopic data, compiled from various chemical suppliers and spectral databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2737-20-4 |

| Molecular Formula | C₇H₇BrO₂ |

| Molecular Weight | 203.03 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >97% |

Table 2: Spectroscopic Data for this compound (Representative)

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl protons. |